1,3-Propanedithiol

Beschreibung

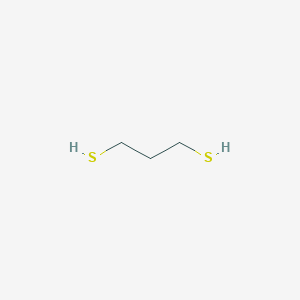

Structure

3D Structure

Eigenschaften

IUPAC Name |

propane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLMKPKYJBQJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059376 | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992), Liquid with a disagreeable odor; [Merck Index] Clear orange liquid; [NTP] Clear colorless to pale yellow liquid; [Acros Organics MSDS], Liquid, liquid with odour of sulfur or meat | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

336 °F at 760 mmHg (NTP, 1992), 169.00 to 173.00 °C. @ 760.00 mm Hg | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

138 °F (NTP, 1992) | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; miscible in fat | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0722 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.077-1.078 (d20/4) | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

16.3 mmHg at 28 °F ; 22.8 mmHg at 77 °F; 34.6 mmHg at 108 °F (NTP, 1992), 22.8 [mmHg] | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-80-8 | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANE DITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4LUJ82U52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-110 °F (NTP, 1992), -79 °C | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,3-Propanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanedithiol, also known as trimethylene dimercaptan, is a vital organosulfur compound with the chemical formula HS(CH₂)₃SH.[1][2] Its bifunctional nature, characterized by two thiol groups, makes it an indispensable reagent in various organic syntheses.[3][4] This technical guide provides an in-depth overview of the core physical properties of this compound, outlines general experimental protocols for their determination, and illustrates its key reactivity in the protection of carbonyl groups.

Quantitative Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in experimental design. A summary of these properties is presented in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 108.23 | g/mol |

| Boiling Point | 169 - 173 | °C at 760 mmHg |

| Melting Point | -79 | °C |

| Density | 1.077 - 1.078 | g/cm³ at 20°C |

| Refractive Index | 1.537 - 1.539 | at 20°C |

| Vapor Pressure | 22.8 | mmHg at 25°C |

| Flash Point | 61 - 63 | °C |

| Solubility | Slightly soluble in water; miscible with alcohol, ether, and chloroform. |

Experimental Protocols for Determination of Physical Properties

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for its determination is the distillation method.[5]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Reading: The thermometer is positioned so that its bulb is just below the side arm of the distillation head, ensuring it measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[6]

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this is often referred to as the freezing point. The capillary method is widely used for this determination.[7]

Methodology:

-

Sample Preparation: A small amount of the liquid is frozen. A small portion of the frozen solid is then introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

-

Heating: The apparatus is heated slowly and at a controlled rate.[8]

-

Observation: The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[9]

Density Determination

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.[10]

Methodology:

-

Pycnometer Preparation: A pycnometer, a glass flask with a specific volume, is thoroughly cleaned, dried, and weighed empty.

-

Sample Filling: The pycnometer is then filled with the liquid (this compound), ensuring no air bubbles are trapped.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[11]

Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility can be performed through simple mixing.[12]

Methodology:

-

Solvent and Solute Measurement: A measured volume or mass of the solute (this compound) is added to a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., water, ethanol, chloroform) is added to the test tube.

-

Mixing: The mixture is agitated vigorously.

-

Observation: The mixture is observed to see if the solute dissolves completely, is partially soluble, or is insoluble. The formation of a single phase indicates solubility, while the presence of distinct layers or a cloudy suspension indicates insolubility or partial solubility.[13]

Application in Organic Synthesis: Protection of Carbonyl Groups

A primary application of this compound in organic synthesis is the protection of aldehydes and ketones by forming a 1,3-dithiane.[2][14] This reaction is crucial in multi-step syntheses where the carbonyl group needs to be inert to certain reagents.[3] The logical workflow for this protection-deprotection sequence is illustrated below.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. vernier.com [vernier.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. westlab.com [westlab.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3-Propanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and bonding of 1,3-propanedithiol. The content herein is curated for professionals in research and development, offering detailed data and experimental context.

Introduction to this compound

This compound, also known as trimethylene dimercaptan, is a dithiol with the chemical formula HS(CH₂)₃SH. It is a colorless liquid with a characteristic strong and unpleasant odor. This compound serves as a versatile reagent in organic synthesis, most notably in the protection of aldehydes and ketones through the formation of 1,3-dithianes. Its chemical properties are largely dictated by the two thiol (-SH) functional groups, which are primary sites for chemical reactions and determine the molecule's overall structure and bonding characteristics.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a three-carbon backbone with a thiol group at each terminus. The presence of two rotatable C-C bonds and two rotatable C-S bonds allows for a range of conformational isomers.

Bond Lengths and Angles

| Bond | Typical Length (Å) | Source |

| C-H | 1.09 - 1.10 | General Organic Chemistry Principles |

| C-C | 1.53 - 1.54 | General Organic Chemistry Principles |

| C-S | 1.81 - 1.82 | General Organic Chemistry Principles |

| S-H | 1.34 - 1.35 | General Organic Chemistry Principles |

| Angle | Typical Angle (°) | Source |

| H-C-H | 109.5 | General Organic Chemistry Principles |

| C-C-C | 112 - 114 | Analogy to 1,3-propanediol studies |

| C-C-S | 108 - 112 | General Organic Chemistry Principles |

| C-S-H | 96 - 100 | General Organic Chemistry Principles |

Conformational Analysis

The conformational landscape of this compound is primarily determined by the dihedral angles around the C1-C2, C2-C3, C1-S, and C3-S bonds. By analogy to 1,3-propanediol, which has been studied extensively through computational and spectroscopic methods, this compound is expected to exist as a mixture of several stable conformers in the gas and liquid phases.[1][2][3][4][5] The relative energies of these conformers are influenced by a balance of steric hindrance, dipole-dipole interactions, and potential weak intramolecular hydrogen bonding between the two thiol groups.

The most stable conformers are predicted to be those that minimize steric repulsion. Theoretical calculations on 1,3-propanediol have identified various gauche (G) and anti (A) arrangements along the carbon backbone.[6] A similar conformational preference is anticipated for this compound.

Below is a diagram illustrating the key dihedral angles that define the conformation of this compound.

Caption: Key dihedral angles in this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative methods and may require optimization based on specific laboratory conditions and available equipment.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 1,3-dihalopropanes (e.g., 1,3-dibromopropane or 1,3-dichloropropane) with a sulfur nucleophile. A detailed protocol for a related synthesis is described in Organic Syntheses for the preparation of 1,3-dithiane from this compound, which can be adapted for the synthesis of the dithiol itself.[7] A general procedure is outlined below.

Reaction:

Br-(CH₂)₃-Br + 2 NaSH → HS-(CH₂)₃-SH + 2 NaBr

Materials:

-

1,3-Dibromopropane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (2.2 equivalents) in ethanol.

-

Slowly add 1,3-dibromopropane (1 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

The workflow for this synthesis can be visualized as follows:

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (in CDCl₃):

-

~1.4 ppm (triplet, 2H, -SH)

-

~1.9 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)

-

~2.7 ppm (quartet, 4H, -S-CH₂-)

-

-

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer.

-

Parameters:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (in C₆D₆): [8]

-

~23.1 ppm (-S-CH₂-)

-

~34.5 ppm (-CH₂-CH₂-CH₂-)

-

-

Instrumentation: A standard 300 MHz or 500 MHz NMR spectrometer with a carbon probe.

-

Parameters:

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 seconds

-

Proton decoupling should be applied.

-

3.2.2. Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in the molecule.

Sample Preparation:

-

For liquid samples, a small drop can be placed between two KBr or NaCl plates.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| S-H stretch | 2550 - 2600 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C-H bend | 1450 - 1470 |

| C-S stretch | 600 - 800 |

Instrumentation:

-

A standard Fourier-Transform Infrared (FTIR) spectrometer.

-

A Raman spectrometer with an appropriate laser excitation source.

Parameters:

-

FTIR: Typically 16-32 scans at a resolution of 4 cm⁻¹.

-

Raman: Acquisition time and laser power will depend on the instrument and sample fluorescence.

This guide provides a foundational understanding of the chemical structure and bonding of this compound, supported by estimated structural data and detailed experimental protocols. For more specific applications, further empirical studies and higher-level computational analyses are recommended.

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. Vibrational dynamics of 1,3-propanediol in liquid, polycrystalline and glassy states: A Raman spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Direct Determination of Ratios of All Conformations and Their Lifetimes for Small Flexible Molecules from Molecular Dynamics Simulations: 1,3-Propanediol in an Aqueous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vibrational spectrum, ab initio calculation, conformational equilibria and torsional modes of 1,3-dibromopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bmse000303 1,3-Propanediol at BMRB [bmrb.io]

A Comprehensive Technical Guide to 1,3-Dimercaptopropane for Advanced Research and Development

An in-depth exploration of the chemical properties, synthesis applications, and experimental protocols of Propane-1,3-dithiol for researchers, scientists, and professionals in drug development.

Introduction: 1,3-Dimercaptopropane, systematically known by its IUPAC name Propane-1,3-dithiol, is a vital organosulfur compound with the chemical formula HS(CH₂)₃SH.[1][2] Identified by its CAS number 109-80-8, this dithiol is a cornerstone reagent in modern organic synthesis, particularly valued for its role in the protection of carbonyl groups and the formation of 1,3-dithianes.[1][2] Its unique reactivity has established it as an indispensable tool in the multi-step synthesis of complex molecules, including pharmaceutical intermediates.[2][3] This guide provides a detailed overview of its properties, key applications, and specific experimental methodologies relevant to a scientific audience.

Core Chemical and Physical Data

Propane-1,3-dithiol is a colorless to pale yellow liquid, infamous for its potent, unpleasant odor.[4] Its physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 109-80-8 |

| IUPAC Name | Propane-1,3-dithiol |

| Synonyms | 1,3-Dimercaptopropane, Trimethylene dimercaptan |

| Molecular Formula | C₃H₈S₂ |

| Molar Mass | 108.23 g/mol |

| Appearance | Colorless to pale yellow liquid with a strong stench |

| Density | 1.078 g/cm³ at 25 °C |

| Melting Point | -79 °C |

| Boiling Point | 169 °C |

| Refractive Index (n²⁰/D) | 1.539 |

| Solubility | Slight in water; soluble in all organic solvents |

Key Applications in Organic Synthesis

The primary utility of propane-1,3-dithiol in organic synthesis lies in its reversible reaction with aldehydes and ketones to form 1,3-dithianes.[1][5] This reaction is a cornerstone of carbonyl group protection strategy, allowing for subsequent chemical transformations on other parts of a molecule without affecting the carbonyl functionality.[2][3]

The formation of the 1,3-dithiane ring system is also fundamental to the concept of "umpolung" or reactivity inversion. The acidic proton at the C2 position of the dithiane can be removed by a strong base, creating a nucleophilic carbon center from an originally electrophilic carbonyl carbon. This nucleophile can then react with various electrophiles, such as alkyl halides and epoxides, to form new carbon-carbon bonds.[6]

Beyond its role in carbonyl chemistry, propane-1,3-dithiol is also utilized in the synthesis of various sulfur-containing heterocycles and as a ligand in coordination chemistry, forming chelate rings with metal ions.[5]

Experimental Protocols

A detailed experimental protocol for a representative application of propane-1,3-dithiol, the synthesis of 1,3-dithiane from a formaldehyde equivalent (methylal), is provided below. This procedure is adapted from established organic synthesis methodologies.

Synthesis of 1,3-Dithiane

This procedure details the acid-catalyzed reaction of propane-1,3-dithiol with dimethoxymethane (methylal) to yield 1,3-dithiane.

Materials:

-

Propane-1,3-dithiol (32 g, 0.30 mol)

-

Dimethoxymethane (methylal) (25 g, 0.33 mol)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (36 mL)

-

Glacial acetic acid (72 mL)

-

Chloroform (CHCl₃) (570 mL total)

-

10% Aqueous potassium hydroxide (KOH)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH)

Procedure:

-

A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with a mixture of 36 mL of boron trifluoride diethyl etherate, 72 mL of glacial acetic acid, and 120 mL of chloroform.

-

The solution is heated to a vigorous reflux with efficient stirring.

-

A solution of 32 g of propane-1,3-dithiol and 25 g of methylal in 450 mL of chloroform is added dropwise from the dropping funnel over a period of 8 hours, maintaining a constant reflux.

-

After the addition is complete, the reaction mixture is allowed to cool to room temperature.

-

The mixture is then washed successively with four 80-mL portions of water, two 120-mL portions of 10% aqueous potassium hydroxide, and finally with two 80-mL portions of water.

-

The organic layer is dried over anhydrous potassium carbonate.

-

The chloroform is removed by rotary evaporation.

-

The resulting solid residue is recrystallized from hot methanol to yield colorless crystals of 1,3-dithiane.

Visualized Workflows and Pathways

To further elucidate the application of propane-1,3-dithiol, the following diagrams, generated using the DOT language, illustrate a key reaction pathway and a typical experimental workflow.

Safety and Handling

Propane-1,3-dithiol is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[7] It is also characterized by an extremely persistent and unpleasant stench. All handling of this chemical should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[8] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[7]

Conclusion

Propane-1,3-dithiol is a versatile and powerful reagent in the arsenal of the synthetic organic chemist. Its ability to reversibly protect carbonyl groups and to enable umpolung reactivity makes it particularly valuable in the synthesis of complex, polyfunctional molecules relevant to the pharmaceutical and materials science industries. A thorough understanding of its properties, reaction mechanisms, and handling procedures is essential for its safe and effective application in research and development.

References

An In-depth Technical Guide to the Laboratory Synthesis of 1,3-Propanedithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established laboratory-scale synthesis routes for 1,3-propanedithiol. This important bifunctional organosulfur compound is a critical reagent in various applications, including the formation of dithianes for carbonyl protection and umpolung reactivity, as well as in the synthesis of sulfur-containing heterocycles and materials. This document details three primary synthetic pathways, complete with experimental protocols, comparative data, and reaction pathway visualizations to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Routes

The laboratory preparation of this compound predominantly starts from readily available C3 precursors, most commonly 1,3-dihalopropanes. The choice of sulfur nucleophile and reaction conditions can be tailored to optimize yield, purity, and experimental convenience. This guide focuses on three reliable methods originating from 1,3-dibromopropane.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the described synthesis routes of this compound, providing a clear comparison to inform your experimental design.

| Parameter | Route 1: From 1,3-Dibromopropane via Thiourea | Route 2: From 1,3-Dibromopropane via Sodium Hydrosulfide | Route 3: From 1,3-Dibromopropane via Potassium Ethyl Xanthate |

| Starting Material | 1,3-Dibromopropane, Thiourea | 1,3-Dibromopropane, Sodium Hydrosulfide | 1,3-Dibromopropane, Potassium Ethyl Xanthate |

| Key Reagents | Thiourea, Sodium Hydroxide | Sodium Hydrosulfide | Potassium Ethyl Xanthate, a strong base (e.g., NaOH, KOH) |

| Solvent | Ethanol, Water | Ethanol or Methanol | Acetone or Ethanol |

| Reaction Temperature | Reflux | Room Temperature to Reflux | Room Temperature to Reflux |

| Reaction Time | Several hours for each step | 2-4 hours | Several hours for each step |

| Reported Yield | 70-85% (overall) | 60-75% | 65-80% (overall) |

| Purity of Final Product | High after distillation | Good after workup and distillation | High after distillation |

Experimental Protocols and Signaling Pathways

This section provides detailed experimental methodologies for the key synthesis routes, accompanied by Graphviz diagrams illustrating the reaction pathways.

Route 1: Synthesis from 1,3-Dibromopropane via Thiourea

This is a classic and reliable two-step method for the preparation of dithiols from dihaloalkanes. The first step involves the formation of a stable, odorless bis-isothiouronium salt, which is then hydrolyzed under basic conditions to yield the desired dithiol.

Experimental Protocol

Step 1: Preparation of Propane-1,3-diyl-bis-isothiouronium dibromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (2.1 equivalents) in ethanol.

-

To this solution, add 1,3-dibromopropane (1.0 equivalent).

-

Heat the reaction mixture to reflux with stirring for 2-3 hours. During this time, a white precipitate of the bis-isothiouronium salt will form.

-

After the reaction is complete, cool the mixture to room temperature and collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the white solid under vacuum to obtain the propane-1,3-diyl-bis-isothiouronium dibromide.

Step 2: Hydrolysis to this compound

-

In a round-bottom flask, suspend the dried bis-isothiouronium salt in a solution of sodium hydroxide (at least 4.0 equivalents) in water.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. The hydrolysis of the salt will result in the formation of the sodium salt of this compound.

-

Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid until the solution is acidic to litmus paper. This will protonate the thiolate to form the free dithiol.

-

The oily this compound will separate. Extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid with a characteristic strong odor.

Route 2: Synthesis from 1,3-Dibromopropane via Sodium Hydrosulfide

This method offers a more direct, one-step conversion of 1,3-dibromopropane to this compound through a double nucleophilic substitution reaction. The handling of sodium hydrosulfide, which is hygroscopic and can release hydrogen sulfide gas, requires appropriate safety precautions.

Experimental Protocol

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to scrub H₂S), prepare a solution of sodium hydrosulfide (at least 2.2 equivalents) in ethanol. Caution: Sodium hydrosulfide is corrosive and can release toxic H₂S gas upon contact with acid or moisture.

-

Cool the solution in an ice bath and add a solution of 1,3-dibromopropane (1.0 equivalent) in ethanol dropwise from the addition funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water.

-

Acidify the aqueous solution carefully with dilute hydrochloric acid to protonate the thiolate.

-

Extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Route 3: Synthesis from 1,3-Dibromopropane via Potassium Ethyl Xanthate

This two-step method, similar to the thiourea route, proceeds through a stable intermediate, a bis-xanthate ester. The subsequent hydrolysis of the dixanthate yields the desired dithiol. This method is often favored for its relatively odorless intermediate.

Experimental Protocol

Step 1: Preparation of S,S'-Propane-1,3-diyl bis(O-ethyl dithiocarbonate)

-

In a round-bottom flask, dissolve potassium ethyl xanthate (2.2 equivalents) in acetone or ethanol.

-

To this solution, add 1,3-dibromopropane (1.0 equivalent) dropwise with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as indicated by TLC.

-

Remove the precipitated potassium bromide by filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude bis-xanthate ester as an oil or low-melting solid. This intermediate can often be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude bis-xanthate ester in ethanol.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (at least 4.0 equivalents), in water.

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

-

Cool the reaction mixture and dilute with water.

-

Carefully acidify the mixture with hydrochloric acid.

-

Extract the liberated this compound with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtration, remove the solvent by rotary evaporation.

-

Purify the final product by vacuum distillation.

Safety Considerations

This compound and many of the reagents used in its synthesis are hazardous. This compound itself has an extremely foul and persistent odor. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Care should be taken when handling corrosive reagents like sodium hydroxide and when working with flammable solvents. The reaction involving sodium hydrosulfide can release toxic hydrogen sulfide gas and requires special precautions. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This technical guide has detailed three robust and accessible laboratory-scale methods for the synthesis of this compound from 1,3-dibromopropane. The choice between the thiourea, sodium hydrosulfide, and potassium ethyl xanthate routes will depend on factors such as the desired scale, available reagents, and tolerance for handling malodorous compounds. The provided experimental protocols and comparative data are intended to assist researchers in making an informed decision and successfully preparing this valuable synthetic building block.

An In-depth Technical Guide to the Health and Safety Handling of 1,3-Propanedithiol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for 1,3-propanedithiol provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Executive Summary

This compound (CAS No. 109-80-8) is a versatile organosulfur compound widely utilized in organic synthesis, particularly for the protection of aldehydes and ketones as 1,3-dithianes.[1][2] While a valuable reagent, its handling requires strict adherence to safety protocols due to its flammability, irritant properties, and an intense, unpleasant odor.[2][3] This guide provides a comprehensive overview of the health and safety precautions necessary for the handling of this compound, including its physical and chemical properties, hazard identification, personal protective equipment (PPE) requirements, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[3] It is also characterized by a powerful and persistent stench, which, while not classified as a health hazard, is a significant operational consideration.[3]

GHS Classification:

-

Flammable Liquids: Category 4[3]

-

Skin Irritation: Category 2[3]

-

Eye Irritation: Category 2A[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[3]

Hazard Statements:

-

H227: Combustible liquid.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for safe handling, storage, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈S₂ | [1][4] |

| Molecular Weight | 108.23 g/mol | [1][4] |

| Appearance | Clear to pale yellow liquid with a strong, unpleasant odor. | [1] |

| Boiling Point | 169-173 °C (336-343 °F) at 760 mmHg | [1][4] |

| Melting Point | -79 °C (-110 °F) | [1][4] |

| Flash Point | 61.11 °C (142 °F) - Closed Cup | |

| Density | 1.078 g/cm³ at 25 °C (77 °F) | [2] |

| Solubility | Insoluble in water; soluble in all organic solvents. | [2][5] |

| Vapor Pressure | 5.0 mmHg at 20 °C (68 °F) | [5] |

| Refractive Index | 1.537 - 1.539 at 20 °C (68 °F) | [4] |

Toxicological Data

| Exposure Route | Symptoms and Effects | Reference(s) |

| Inhalation | May be harmful if inhaled. Causes respiratory tract irritation. | [3] |

| Skin Contact | May be harmful if absorbed through the skin. Causes skin irritation. | [3] |

| Eye Contact | Causes serious eye irritation. | [3] |

| Ingestion | May be harmful if swallowed. | [3] |

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or OSHA.[3]

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with this compound. The following sections detail essential procedures.

Personal Protective Equipment (PPE) Protocol

Objective: To prevent skin, eye, and respiratory exposure to this compound.

Methodology:

-

Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][6] A face shield may be required for splash-prone operations.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected for integrity before use.[3][7] Follow proper glove removal technique to avoid skin contact.[8] Dispose of contaminated gloves in accordance with laboratory and local regulations.

-

Skin and Body Protection: Wear a flame-retardant lab coat. For larger quantities or in case of a high risk of splashing, impervious clothing should be worn.[8]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to maintain exposure levels below any applicable limits and to control the malodor.[6] If a fume hood is not available or as a backup to engineering controls, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[3][8]

Chemical Handling and Storage Protocol

Objective: To ensure safe handling and storage of this compound, minimizing risks of ignition, exposure, and release.

Methodology:

-

Handling:

-

Work exclusively within a well-ventilated chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid inhalation of vapor or mist.[3]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[3] Use non-sparking tools.[6]

-

Take precautionary measures against the buildup of electrostatic charge.[3]

-

Containers should be opened and closed carefully on a stable surface.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, reducing agents, and acids.[6][10]

-

Keep containers tightly closed to prevent leakage and escape of vapors.[3][6]

-

Containers that have been opened must be carefully resealed and kept upright.[3]

-

Spill Response Protocol

Objective: To safely contain, clean up, and dispose of this compound spills while protecting personnel and the environment.

Methodology:

-

Immediate Actions:

-

Containment:

-

Clean-up and Decontamination:

-

Collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[6][11]

-

The unpleasant odor can be neutralized with a bleach solution. Carefully apply the bleach to the spill area after the bulk of the material has been removed.

-

Wash the spill area thoroughly with soap and water.[11]

-

-

Disposal:

-

Dispose of the waste in accordance with all local, state, and federal regulations.[5]

-

Emergency Procedures

First-Aid Measures

| Exposure | First-Aid Protocol | Reference(s) |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [3][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing. | [3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. | [3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Special Hazards: The compound is combustible.[6] Hazardous decomposition products formed under fire conditions include carbon oxides and sulfur oxides.[3]

-

Fire-fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[3][6] Use water spray to cool unopened containers.[3]

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing the critical safety checkpoints at each stage.

Caption: Safe handling workflow for this compound.

References

- 1. Inhalation toxicity of 1,3-propanediol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on the environmental fate, ecotoxicology and toxicology of 2-methyl 1,3-propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3-propane dithiol, 109-80-8 [thegoodscentscompany.com]

- 6. dupont.ca [dupont.ca]

- 7. echemi.com [echemi.com]

- 8. theformulatorshop.com [theformulatorshop.com]

- 9. This compound | C3H8S2 | CID 8013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. westliberty.edu [westliberty.edu]

A Historical and Technical Overview of 1,3-Propanedithiol: From Discovery to Modern Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Propanedithiol, also known as trimethylene dimercaptan, is a versatile organosulfur compound with the chemical formula HS(CH₂)₃SH.[1] Since its discovery, it has become an indispensable reagent in organic synthesis, particularly for the protection of carbonyl groups and for the implementation of umpolung (polarity reversal) strategies.[2] Its utility extends to inorganic chemistry, materials science, and even the flavor and fragrance industry. This technical guide provides a comprehensive historical overview of the discovery and use of this compound, including detailed experimental protocols, quantitative data, and illustrations of its chemical applications.

Historical Perspective and Discovery

The first synthesis of this compound is attributed to Autenrieth and Geyer in the early 20th century. While the specific details of their initial discovery remain somewhat obscure in readily available literature, their work laid the foundation for the exploration of this important dithiol. The most common and enduring synthetic route involves the reaction of a 1,3-dihalopropane with a sulfur nucleophile. A widely used laboratory-scale preparation involves the reaction of 1,3-dibromopropane with thiourea, followed by hydrolysis of the resulting isothiouronium salt. This method remains a practical approach for the synthesis of this compound.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature, notorious for its strong and unpleasant odor, a characteristic feature of many low-molecular-weight thiols.[3] Its physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₈S₂ | [1] |

| Molecular Weight | 108.23 g/mol | |

| Boiling Point | 169 °C (at 760 mmHg) | [1] |

| Melting Point | -79 °C | [1] |

| Density | 1.078 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.539 | [1] |

| Flash Point | 59 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data | Source |

| ¹H NMR (CDCl₃) | δ ~1.5 (t, 2H, SH), ~1.9 (quintet, 2H, CH₂), ~2.7 (q, 4H, CH₂S) | Inferred from typical thiol and alkane chemical shifts |

| ¹³C NMR (CDCl₃) | δ ~23 (CH₂SH), ~35 (CH₂) | Inferred from typical thiol and alkane chemical shifts |

| IR (neat) | ~2550 cm⁻¹ (S-H stretch) | Inferred from typical thiol IR absorptions |

| Mass Spec (EI) | m/z 108 (M⁺), 75, 41 | Inferred from typical fragmentation patterns |

Synthesis of this compound

A common laboratory synthesis of this compound involves a two-step process starting from 1,3-dibromopropane.

Experimental Protocol: Synthesis of this compound from 1,3-Dibromopropane

Step 1: Formation of the bis-isothiouronium salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (2.1 equivalents) in ethanol.

-

To this solution, add 1,3-dibromopropane (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 3-4 hours.

-

Allow the mixture to cool to room temperature, during which the bis-isothiouronium salt will precipitate.

-

Collect the solid product by filtration and wash with cold ethanol.

Step 2: Hydrolysis of the bis-isothiouronium salt

-

Suspend the collected bis-isothiouronium salt in a solution of sodium hydroxide (excess) in water.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation to obtain the final product.

Note: Due to the strong stench of this compound, this synthesis should be performed in a well-ventilated fume hood.

References

Spectroscopic Profile of 1,3-Propanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-propanedithiol (CAS No: 109-80-8), a crucial reagent in organic synthesis and related fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₃H₈S₂ and it has a molecular weight of 108.23 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.85 | Quintet | 2H | CH₂ (C2) |

| ~2.68 | Triplet | 4H | CH₂ (C1, C3) |

| ~1.35 | Triplet | 2H | SH |

¹³C NMR Spectrum

| Chemical Shift (δ) ppm | Assignment |

| ~22.5 | CH₂ (C1, C3) |

| ~35.0 | CH₂ (C2) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 | Medium | S-H stretch |

| ~2920 | Strong | C-H stretch (aliphatic) |

| ~1420 | Medium | CH₂ bend |

| ~1250 | Medium | CH₂ wag |

| ~700 | Medium | C-S stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 108 | 100 | [M]⁺ (Molecular Ion) |

| 75 | ~60 | [M - SH]⁺ |

| 74 | ~50 | [M - H₂S]⁺ |

| 47 | ~40 | [CH₂SH]⁺ |

| 41 | ~90 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental contributions.

-

Sample Spectrum: The prepared salt plates are placed in the sample holder of the FTIR spectrometer.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI). In EI, the sample is bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow of spectroscopic analysis.

References

Solubility Profile of 1,3-Propanedithiol in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-propanedithiol, a crucial dithiol compound utilized in various synthetic and pharmaceutical applications. Understanding its solubility is paramount for reaction optimization, formulation development, and ensuring homogeneity in experimental setups.

Core Solubility Data

The solubility of this compound is dictated by its molecular structure, which features a short, three-carbon backbone and two polar thiol (-SH) groups. This configuration allows for a degree of polarity and hydrogen bonding capability, influencing its miscibility with a range of organic solvents. While extensive quantitative data is not widely available in the literature, a summary of its known solubility properties is presented below.

| Solvent Class | Solvent Example | Solubility | Notes |

| Alcohols | Ethanol, Methanol | Miscible | The hydroxyl group in alcohols can engage in hydrogen bonding with the thiol groups of this compound, leading to high solubility.[1][2] |

| Ethers | Diethyl Ether | Miscible | The polar nature of the ether linkage contributes to its miscibility with this compound.[1] |

| Halogenated Solvents | Chloroform | Miscible | This compound readily dissolves in chlorinated solvents.[1] |

| Aromatic Hydrocarbons | Benzene | Miscible | The non-polar aromatic ring can interact favorably with the propane backbone of the dithiol. |

| Fats/Oils | - | Miscible | The lipophilic nature of the carbon backbone allows for miscibility with fats and oils.[3] |

| Water | - | Slightly soluble to Insoluble | Estimated solubility is approximately 3880 mg/L at 25°C.[2] Another source indicates solubility of less than 1 mg/mL at 21°C.[4][5] |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a liquid solute like this compound in an organic solvent. This method is considered a gold standard for accurate solubility measurement.[6]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Constant temperature bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

2. Procedure:

-

Preparation of Solvent: Ensure the selected organic solvent is degassed to prevent bubble formation during the experiment.

-

Addition of Solute and Solvent: To a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach thermodynamic equilibrium. This can range from 24 to 72 hours. It is advisable to run a preliminary experiment to determine the time required for the concentration to plateau.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for several hours to allow the undissolved this compound to separate from the saturated solution. Centrifugation at the same temperature can be used to expedite this process.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the aliquot through a syringe filter to remove any remaining undissolved micro-droplets. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC or GC). A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

Calculation: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

References

A Technical Guide to 1,3-Propanedithiol: Commercial Availability, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 1,3-propanedithiol, a versatile organosulfur compound with significant applications in organic synthesis and materials science. This document details its commercial availability, purity grades, and key experimental protocols, with a focus on its role as a protecting group for carbonyl compounds.

Commercial Suppliers and Purity Grades

This compound is readily available from several major chemical suppliers, ensuring a stable supply for research and development needs. The compound is typically offered in various purity grades, with higher purities being crucial for sensitive applications to ensure predictable reaction outcomes and minimize side products. Below is a summary of prominent suppliers and the typical purity grades they offer.

| Supplier | Purity Grades Offered |

| Thermo Scientific Chemicals | 97%, 98%[1] |

| TCI America | >97.0% (GC)[2] |

| Sigma-Aldrich (Merck) | ≥96% (FG) |

| Oakwood Chemical | Not specified |

It is recommended to consult the supplier's certificate of analysis for lot-specific purity data and information on trace impurities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₃H₈S₂ |

| Molecular Weight | 108.23 g/mol |

| CAS Number | 109-80-8 |

| Appearance | Colorless to pale yellow liquid with a strong, unpleasant odor. |

| Melting Point | -79 °C |